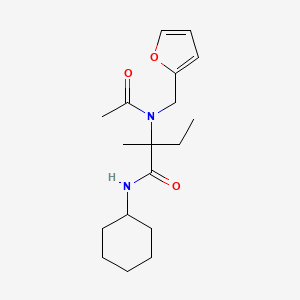![molecular formula C19H18Cl2N2O2 B11466772 N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B11466772.png)
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide is a compound belonging to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties .
Preparation Methods
The synthesis of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide typically involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with various aliphatic acids, active methylene compounds, and selected esters to form heterocyclic ring systems like 1,2,4-triazoles, pyrazoles, and triazine moieties . The reaction conditions often include the use of p-toluene sulphonic acid (PTSA) as a catalyst for cyclisation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly involving halogens, can yield a variety of substituted benzoxazole derivatives.
Common reagents used in these reactions include hydrazine hydrate, ethanol, and PTSA . Major products formed from these reactions include various heterocyclic compounds such as pyrazoles and triazoles .
Scientific Research Applications
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide has several scientific research applications:
Antimicrobial Activity: It has shown significant antimicrobial properties against various bacterial strains.
Antioxidant Activity: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress.
Cytotoxic Activity: It has been identified as a potential cytotoxic agent, useful in cancer research.
Enzyme Inhibition: The compound has been found to be a strong enzyme inhibitor, particularly against enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide involves its interaction with various molecular targets and pathways. It acts as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Similar compounds to N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide include:
5,7-Dichloro-1,3-benzoxazole-2-thiol: Known for its antimicrobial and antioxidant activities.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline: Exhibits significant antimicrobial and cytotoxic properties.
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: Belongs to the class of benzenesulfonamides and shows antimicrobial activity.
The uniqueness of this compound lies in its combination of antimicrobial, antioxidant, and cytotoxic properties, making it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C19H18Cl2N2O2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-10-5-6-11(7-14(10)23-18(24)19(2,3)4)17-22-15-9-12(20)8-13(21)16(15)25-17/h5-9H,1-4H3,(H,23,24) |
InChI Key |
CBKHUGRBOCRUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Methoxyanilino)-3-(1-pyrrolidinyl)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11466691.png)
![4-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11466695.png)
![3-cyclohexyl-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466700.png)
![4-Hydroxy-3-[3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoyl]-6-methylpyran-2-one](/img/structure/B11466706.png)
![(3Z,5E)-3,5-bis[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1-methylpiperidin-4-one](/img/structure/B11466709.png)
![4-[(3-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11466711.png)
![6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11466716.png)
![7-(1,3-benzodioxol-5-yl)-4-(3-chlorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11466724.png)
![3-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11466730.png)

![3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-7-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11466745.png)
![3-benzylsulfanyl-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B11466759.png)
![6-(2,4-dimethoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11466761.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B11466768.png)
